

# H-GLU-AMC-OH molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: H-GLU-AMC-OH

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## In-Depth Technical Guide: H-GLU-AMC-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **H-GLU-AMC-OH**, a fluorogenic substrate critical for enzymatic assays in research and drug development.

## Core Molecular and Chemical Properties

**H-GLU-AMC-OH**, also known as L-Glutamic acid  $\gamma$ -(7-amido-4-methylcoumarin), is a key reagent in the fluorometric determination of certain enzymatic activities. Its utility lies in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage.

A summary of its key quantitative data is presented in the table below for ease of reference.

Property	Value	Citations
Molecular Formula	C <sub>15</sub> H <sub>16</sub> N <sub>2</sub> O <sub>5</sub>	[1][2]
Molecular Weight	304.3 g/mol	[1][2]
CAS Number	72669-53-5	

## Enzymatic Assay Applications

**H-GLU-AMC-OH** is primarily utilized as a fluorogenic substrate for the quantification of enzyme activity, most notably for gamma-glutamyl transferase (GGT) and aminopeptidase A. The principle of these assays is based on the enzymatic hydrolysis of the amide bond linking the glutamic acid residue to the AMC fluorophore. This cleavage results in a significant increase in fluorescence, which can be measured to determine the rate of the enzymatic reaction.

## Experimental Protocol: Fluorometric Gamma-Glutamyl Transferase (GGT) Assay

The following is a detailed methodology for a typical GGT activity assay using **H-GLU-AMC-OH**. This protocol is synthesized from established methods for similar fluorogenic substrates.

### I. Materials and Reagents:

- **H-GLU-AMC-OH** substrate
- GGT enzyme source (e.g., purified enzyme, cell lysate, or serum sample)
- Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.5)
- Glycylglycine (as an acceptor for the  $\gamma$ -glutamyl group)
- 96-well black microplate, suitable for fluorescence measurements
- Fluorometric microplate reader with excitation at ~365 nm and emission at ~460 nm
- Purified water
- Positive control (known concentration of active GGT)
- Negative control (assay buffer without enzyme)

### II. Reagent Preparation:

- **H-GLU-AMC-OH** Stock Solution: Prepare a stock solution of **H-GLU-AMC-OH** in a suitable solvent (e.g., DMSO or DMF) at a concentration of 10 mM. Store protected from light at -20°C.

- **Working Substrate Solution:** On the day of the experiment, dilute the **H-GLU-AMC-OH** stock solution to the desired final concentration (e.g., 100  $\mu\text{M}$ ) in the assay buffer containing glycylglycine. The optimal concentration of glycylglycine should be determined empirically but is typically in the range of 2-5 mM.
- **Enzyme Preparation:** Prepare dilutions of the GGT enzyme source in cold assay buffer to achieve a concentration that results in a linear rate of fluorescence increase over the desired assay time.

### III. Assay Procedure:

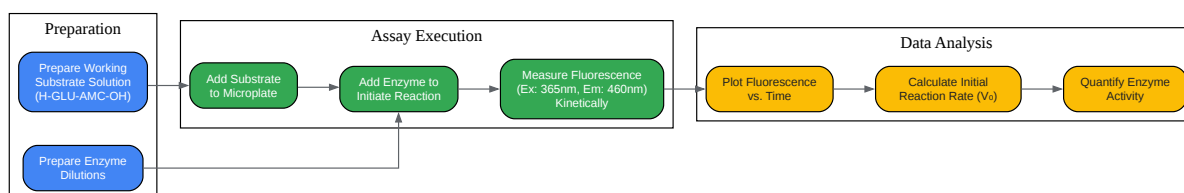
- **Plate Setup:** Add 50  $\mu\text{L}$  of the working substrate solution to each well of the 96-well microplate.
- **Initiate Reaction:** Add 50  $\mu\text{L}$  of the prepared enzyme dilutions, positive control, or negative control to the respective wells to initiate the enzymatic reaction. The final volume in each well will be 100  $\mu\text{L}$ .
- **Incubation and Measurement:** Immediately place the microplate in the fluorometric reader pre-set to the appropriate temperature (typically 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.

### IV. Data Analysis:

- **Calculate the Rate of Reaction:** For each sample, plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity ( $V_0$ ). Calculate the slope of this linear portion ( $\Delta\text{FU}/\Delta t$ , where FU is fluorescence units).
- **Standard Curve:** To quantify the amount of AMC produced, a standard curve of known AMC concentrations should be prepared and measured under the same assay conditions.
- **Enzyme Activity Calculation:** Convert the rate of fluorescence increase ( $\Delta\text{FU}/\Delta t$ ) to the rate of AMC production (nmol/min) using the AMC standard curve. The GGT activity can then be expressed in standard units (e.g.,  $\mu\text{mol}$  of AMC produced per minute per mg of protein).

## Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the fluorometric GGT assay described above.



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## References

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